Meldonium phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

839675-63-7 |

|---|---|

Molecular Formula |

C6H17N2O6P |

Molecular Weight |

244.18 g/mol |

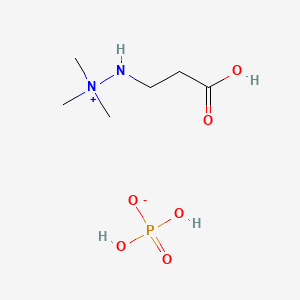

IUPAC Name |

(2-carboxyethylamino)-trimethylazanium;dihydrogen phosphate |

InChI |

InChI=1S/C6H14N2O2.H3O4P/c1-8(2,3)7-5-4-6(9)10;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4) |

InChI Key |

JMGQRZWIKKHUNB-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)NCCC(=O)O.OP(=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Meldonium Phosphate in Cardiac Cells

Abstract: This document provides an in-depth technical overview of the molecular mechanisms through which meldonium phosphate (B84403) exerts its effects on cardiac cells. Primarily known as a cardioprotective agent, meldonium's action is centered on the modulation of cellular energy metabolism. By inhibiting the biosynthesis of L-carnitine, meldonium orchestrates a metabolic shift from fatty acid oxidation to the more oxygen-efficient pathway of glycolysis. This guide details the core biochemical interactions, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual diagrams of the involved pathways and workflows. The content is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of meldonium's cardiac mechanism.

Introduction

Meldonium (3-(2,2,2-trimethylhydrazinium)propionate) is a structural analog of gamma-butyrobetaine (GBB), the immediate precursor to L-carnitine.[1] Developed in the 1970s, it is clinically used in certain Eastern European countries for the treatment of ischemic heart disease and other cardiovascular disorders.[1][2] The fundamental premise of its cardioprotective effect lies in its ability to optimize energy production in the myocardium, particularly under ischemic conditions where oxygen supply is limited.[1][2] By forcing a shift in the primary energy substrate from fatty acids to glucose, meldonium allows cardiac cells to produce adenosine (B11128) triphosphate (ATP) more efficiently with respect to oxygen consumption.[2][3]

Core Mechanism of Action in Cardiac Cells

The pharmacological effects of meldonium are primarily mediated through its strategic intervention in the L-carnitine biosynthesis pathway and transport system. This intervention leads to a cascade of metabolic adjustments within the cardiomyocyte.

Inhibition of Carnitine Biosynthesis

The principal molecular target of meldonium is gamma-butyrobetaine hydroxylase (GBB-hydroxylase) , the final enzyme in the L-carnitine synthesis pathway.[1][2][3] L-carnitine is indispensable for the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1]

Meldonium acts as a competitive inhibitor of GBB-hydroxylase, binding to the enzyme's substrate pocket.[3] This inhibition blocks the conversion of GBB to L-carnitine, leading to two primary consequences:

-

A significant decrease in the intracellular and plasma concentrations of L-carnitine.[1][4]

-

A corresponding accumulation of the precursor, GBB.[5]

By reducing the available L-carnitine pool, meldonium effectively limits the rate of the carnitine shuttle system, thereby decreasing the transport of long-chain fatty acids into the mitochondria.[3][6] This prevents the accumulation of cytotoxic intermediates of fatty acid oxidation, such as long-chain acylcarnitines, which are known to be detrimental during ischemic events.[1][3]

Modulation of Carnitine Transport

In addition to inhibiting its synthesis, meldonium also affects L-carnitine transport. It has been shown to be an inhibitor of the organic cation/carnitine transporter 2 (OCTN2) .[7][8][9][10] OCTN2 is responsible for the uptake and reabsorption of L-carnitine in various tissues, including the heart and kidneys.[11][12] By competing with L-carnitine for this transporter, meldonium further contributes to the reduction of carnitine levels in cardiac cells.[7][11]

The Resulting Metabolic Shift

The reduction in mitochondrial fatty acid oxidation creates an energy deficit that forces the cardiomyocyte to upregulate alternative energy-producing pathways. The primary compensatory mechanism is an increased reliance on glucose metabolism.[1][7] This metabolic reprogramming involves:

-

Activation of Glycolysis: The cell increases the rate of glycolysis to generate pyruvate (B1213749) from glucose.[2][3]

-

Increased Pyruvate Dehydrogenase (PDH) Flux: To fully oxidize glucose, the resulting pyruvate must be converted to acetyl-CoA by the pyruvate dehydrogenase complex for entry into the Krebs cycle. Studies have shown that meldonium treatment significantly increases PDH flux, indicating an enhancement of cardiac glucose oxidation.[13][14]

This shift is metabolically advantageous under hypoxic conditions because glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation.[1][2] This enhanced efficiency helps restore the balance between cellular oxygen supply and demand, preserving mitochondrial function and protecting the heart from ischemic damage.[6][15]

Quantitative Effects on Cardiac Metabolism and Function

The effects of meldonium have been quantified in various experimental models. The following tables summarize key findings.

Table 1: Enzyme Inhibition and Metabolite Concentration Changes

| Parameter | Finding | Model System | Reference |

|---|---|---|---|

| GBB-Hydroxylase Inhibition (IC₅₀) | 62 µM | In vitro biochemical assay | [3] |

| GBB Concentration | ~7-fold increase in heart tissue | Rat model (28-day treatment) | [5] |

| L-Carnitine Content | Significant decrease in heart tissue | Rat model (14-day treatment) | [10] |

| Acetylcarnitine Signal | 2.1-fold reduction | Diabetic and control rat models | [13][14] |

| Total Cholesterol | Decrease from 5.07 to 4.34 mmol/l | Patients with CHD and AH (6-month treatment) | [16] |

| Low-Density Lipoprotein (LDL) | Decrease from 2.07 to 1.70 mmol/l | Patients with CHD and AH (6-month treatment) |[16] |

Table 2: Effects on Cardiac Metabolic Flux and Function

| Parameter | Finding | Model System | Reference |

|---|---|---|---|

| Pyruvate Dehydrogenase (PDH) Flux | 3.1-fold increase in diabetic; 1.2-fold increase in control | Rat models (in vivo) | [13][14] |

| Palmitate Oxidation Rate | 44% reduction (mitochondrial) | Isolated rat hearts (using Methyl-GBB, a meldonium analog) | [10] |

| Glucose Oxidation Rate | 2-fold increase | Isolated rat hearts (using Methyl-GBB) | [10] |

| Post-Ischemic Rate Pressure Product | 1.3-fold increase in control; 1.5-fold increase in diabetic | Isolated rat hearts | [13][14] |

| Myocardial Infarct Size | 45-48% decrease | Isolated rat hearts (using Methyl-GBB) | [10] |

| RV Fractional Area Change (RVFAC) | 50% increase in failing hearts | Rat model of RV failure | [15][16] |

| LV Ejection Fraction (LVEF) | Prevented a 30% decrease | Mouse model of LV dysfunction |[15][16] |

Key Experimental Methodologies

The following protocols describe common experimental approaches used to elucidate the mechanism of action of meldonium.

In Vivo Assessment of Cardiac Metabolism via Hyperpolarized Magnetic Resonance

This non-invasive technique allows for the real-time measurement of metabolic flux in the living heart.

-

Animal Model: Type 1 diabetes is induced in male Wistar rats via a single intraperitoneal injection of streptozotocin (B1681764) (55 mg/kg). A control group receives a vehicle injection.

-

Treatment Protocol: A subset of diabetic and control rats are treated with meldonium (e.g., administered in drinking water) for a specified period (e.g., 2 weeks).

-

Hyperpolarization: [1-¹³C]pyruvate is hyperpolarized using a dynamic nuclear polarization system to increase its magnetic resonance signal by over 10,000-fold.

-

Infusion and Imaging: The hyperpolarized pyruvate solution is injected intravenously into the anesthetized rat positioned within a magnetic resonance imaging (MRI) system (e.g., 7T).

-

Data Acquisition: Cardiac ¹³C spectra are acquired rapidly using an ECG-gated pulse-acquire sequence. The conversion of [¹³C]pyruvate to its downstream metabolites, such as [¹³C]bicarbonate (a product of PDH activity) and [¹³C]lactate, is monitored over time.

-

Analysis: The ratio of the [¹³C]bicarbonate signal to the [¹³C]pyruvate signal is calculated to determine the in vivo flux through the pyruvate dehydrogenase (PDH) enzyme, providing a direct measure of glucose oxidation.[13]

Ex Vivo Assessment of Cardioprotection using Ischemia-Reperfusion in an Isolated Heart Model

The Langendorff-perfused isolated heart model is a standard for assessing the direct effects of compounds on cardiac function and ischemic tolerance.

-

Heart Isolation: Rats are anesthetized, and hearts are rapidly excised and cannulated via the aorta on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused with a Krebs-Henseleit buffer, oxygenated and maintained at a constant temperature and pressure. A balloon is inserted into the left ventricle to measure pressure changes.

-

Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes). Baseline functional parameters like heart rate, left ventricular developed pressure (LVDP), and coronary flow are recorded. The Rate Pressure Product (RPP = LVDP x Heart Rate) is calculated as an index of cardiac work.

-

Ischemia Induction: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Perfusion is restored, and the heart is allowed to recover for a longer period (e.g., 60-120 minutes).

-

Functional Analysis: Cardiac function is monitored throughout reperfusion. The recovery of RPP and other parameters in meldonium-treated hearts is compared to that of control hearts to quantify the degree of cardioprotection.[10][13]

Quantification of Carnitine and Gamma-Butyrobetaine (GBB) in Cardiac Tissue

This protocol outlines the general steps for measuring key metabolites affected by meldonium.

-

Sample Collection: Following a defined treatment period, animals are euthanized, and heart tissue is rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C to halt metabolic activity. Blood samples are collected into EDTA tubes and centrifuged to obtain plasma.

-

Tissue Homogenization: A known weight of frozen heart tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Metabolite Extraction: Proteins are precipitated and removed, typically by adding a cold organic solvent like methanol (B129727) or acetonitrile, followed by centrifugation. The supernatant containing the small molecule metabolites is collected.

-

Analysis by LC-MS/MS: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the metabolites based on their chemical properties and detects them with high sensitivity and specificity using their unique mass-to-charge ratios and fragmentation patterns.

-

Quantification: Absolute concentrations of L-carnitine and GBB are determined by comparing their signal intensities to those of stable isotope-labeled internal standards and a standard calibration curve.[5][10]

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this guide.

Conclusion

The mechanism of action of meldonium phosphate in cardiac cells is a clear example of metabolic modulation for therapeutic benefit. By primarily inhibiting GBB-hydroxylase and reducing L-carnitine levels, meldonium effectively curtails mitochondrial fatty acid oxidation. This action forces a reliance on the more oxygen-efficient pathway of glucose oxidation, a critical adaptation for survival and function under ischemic conditions. The quantitative data supports this mechanism, demonstrating reduced fatty acid metabolites, increased glucose metabolic flux, and improved functional outcomes in models of cardiac stress. The established experimental protocols provide a robust framework for further investigation into meldonium and other drugs targeting cardiac metabolism. This targeted approach to optimizing cellular energetics remains a promising strategy in the development of cardioprotective therapies.

References

- 1. What is the mechanism of Meldonium hydrate? [synapse.patsnap.com]

- 2. Meldonium | Description, Uses, & Side Effects | Britannica [britannica.com]

- 3. Meldonium - Wikipedia [en.wikipedia.org]

- 4. Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mildronate.com [mildronate.com]

- 7. researchgate.net [researchgate.net]

- 8. science.rsu.lv [science.rsu.lv]

- 9. Misuse of the metabolic modulator meldonium in sports - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hyperpolarized magnetic resonance shows that the anti‐ischemic drug meldonium leads to increased flux through pyruvate dehydrogenase in vivo resulting in improved post‐ischemic function in the diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Genesis of a Cardioprotective Agent: A Technical History of Meldonium Phosphate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium, first synthesized in the 1970s at the Latvian Institute of Organic Synthesis by Ivars Kalviņš, has a rich history rooted in the quest for cardioprotective agents. Initially investigated for its growth-promoting properties in animals, its therapeutic potential in treating ischemia and cardiovascular diseases was soon recognized. Marketed as Mildronate, it is primarily used in Eastern European countries for conditions such as coronary artery disease and angina pectoris. The synthesis of Meldonium, chemically known as 3-(2,2,2-trimethylhydrazinium)propionate, has evolved over the decades, with various methods developed to improve yield, purity, and large-scale production feasibility. This technical guide provides an in-depth look at the historical and contemporary methods of Meldonium phosphate (B84403) synthesis, complete with experimental protocols, quantitative data, and pathway visualizations.

Core Synthesis Strategies: An Overview

The fundamental approach to Meldonium synthesis involves a two-step process:

-

Formation of a 3-(2,2-dimethylhydrazino)propionate ester: This is typically achieved through the reaction of 1,1-dimethylhydrazine (B165182) with an acrylic acid ester.

-

Alkylation and Hydrolysis: The resulting intermediate is then alkylated, most commonly with a methylating agent, to form the trimethylhydrazinium salt. Subsequent hydrolysis of the ester group yields the final Meldonium product.

Historically, the methods for the second step, particularly the hydrolysis and purification, have seen the most significant variations, moving from ion-exchange resin-based techniques to more direct saponification and precipitation methods.

Experimental Protocols and Data

Method 1: The Original Ion-Exchange Resin Method

The earliest patented methods for Meldonium synthesis relied on the use of a strongly basic anion exchange resin for the hydrolysis of the alkyl-3-(2,2,2-trimethylhydrazinium)propionate salt and removal of the associated anion (e.g., chloride, bromide, or methylsulfate).

Experimental Protocol:

-

Preparation of 3-(2,2,2-trimethylhydrazinium)-methylpropionate chloride: A solution of methyl 3-(2,2-dimethylhydrazino)propionate is reacted with methyl chloride in an appropriate solvent.

-

Ion Exchange: A solution of 196.5 g (1 mole) of 3-(2,2,2-trimethylhydrazinium)-methylpropionate chloride in 500 ml of water is passed through a column packed with a strongly basic anion exchange resin (e.g., Amberlite IRA-400).

-

Isolation and Purification: The eluent from the column is collected, and the solvent is evaporated under reduced pressure. The resulting residue is then crystallized from ethanol (B145695) to yield 3-(2,2,2-trimethylhydrazinium)propionate dihydrate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-(2,2,2-trimethylhydrazinium)-methylpropionate chloride | US4481218A |

| Yield | 140 g (85%) | US4481218A |

| Melting Point | 254-256 °C | US4481218A |

Method 2: Saponification and Precipitation

Later developments in Meldonium synthesis aimed to circumvent the drawbacks of ion-exchange resins, such as their instability, the need for regeneration, and high operational costs, making the process more suitable for large-scale industrial production. This led to methods based on the saponification of the ester intermediate with an alkaline agent, followed by the precipitation of inorganic salts.

Experimental Protocol:

-

Saponification: 66.8 g of potassium hydroxide (B78521) (90% purity) is suspended in 450 ml of ethanol. To this suspension, 120.5 g of methyl-3-(2,2,2-trimethylhydrazinium)propionate bromide is added over 5-10 minutes at 18-20°C with continuous stirring. The stirring is continued at the same temperature until the saponification is complete, as monitored by thin-layer chromatography (TLC).

-

Precipitation of Inorganic Salts: The reaction mixture is cooled to 2-4°C and saturated with carbon dioxide gas to a pH of 8.1-8.5. This causes the precipitation of inorganic salts.

-

Isolation and Purification: The precipitate is filtered off and washed with ethanol. The combined filtrates are then evaporated to yield a semi-crystalline solid. This crude product can be further purified by crystallization from ethanol or isopropanol (B130326) to obtain 3-(2,2,2-trimethylhydrazinium)propionate dihydrate with a purity of >99.5%.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | methyl-3-(2,2,2-trimethylhydrazinium)propionate bromide | US20090318731A1 |

| Yield | 89 g (92% of semi-crystalline solid) | US20090318731A1 |

| Purity (after crystallization) | >99.5% | US20090318731A1 |

| Melting Point | 85-87 °C | US20090318731A1 |

Visualization of Synthesis and Mechanism of Action

Meldonium Synthesis Workflow

Caption: Generalized workflow for the synthesis of Meldonium dihydrate.

Mechanism of Action: Inhibition of Carnitine Biosynthesis

Meldonium's cardioprotective effects stem from its ability to act as a structural analog of gamma-butyrobetaine (GBB), a precursor in the carnitine biosynthesis pathway. By competitively inhibiting the enzyme gamma-butyrobetaine hydroxylase (GBBH), Meldonium reduces the biosynthesis of L-carnitine. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. A reduction in L-carnitine levels shifts the cell's energy metabolism from fatty acid oxidation to the more oxygen-efficient glycolysis, which is particularly beneficial under ischemic conditions.

The Pharmacological Profile of Meldonium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldonium, a structural analogue of gamma-butyrobetaine (GBB), is a metabolic modulator primarily known for its cardioprotective and anti-ischemic effects. Developed initially for treating cardiovascular diseases, its mechanism of action involves a significant shift in cellular energy metabolism. This technical guide provides an in-depth overview of the pharmacological profile of meldonium phosphate (B84403), detailing its mechanism of action, pharmacodynamic properties, pharmacokinetic parameters, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables, and key cellular pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action

Meldonium's primary pharmacological effect is the modulation of cellular energy metabolism, specifically by shifting the substrate utilization from fatty acid oxidation to glycolysis.[1][2] This is particularly beneficial in ischemic conditions where oxygen supply is limited, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[3][4] This metabolic shift is achieved through the inhibition of carnitine biosynthesis and transport.

The core mechanisms include:

-

Inhibition of Gamma-Butyrobetaine Hydroxylase (GBBH): Meldonium acts as a competitive inhibitor of GBBH, the enzyme that catalyzes the final step in the biosynthesis of L-carnitine.[5][6] By blocking this enzyme, meldonium effectively reduces the endogenous levels of L-carnitine.[5]

-

Inhibition of Carnitine Transport: Meldonium also inhibits the organic cation transporter 2 (OCTN2), which is responsible for the transport of L-carnitine into cells.[6][7][8] This further depletes intracellular carnitine concentrations.

The resulting decrease in L-carnitine levels limits the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6][9] This prevents the accumulation of cytotoxic intermediate products of fatty acid oxidation in ischemic tissues and forces the cell to upregulate the more oxygen-efficient pathway of glycolysis for energy production.[1][5]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of meldonium in cellular energy metabolism.

Pharmacodynamics

The pharmacodynamic effects of meldonium are directly related to its mechanism of action. The key quantitative parameters are its inhibitory concentrations on its primary targets.

| Parameter | Target | Value | Species | Assay Conditions | Reference |

| IC₅₀ | Gamma-Butyrobetaine Hydroxylase (GBBH) | 62 µM | Human | In vitro biochemical assay | [9] |

| IC₅₀ | Gamma-Butyrobetaine Hydroxylase (BBOX) | 26 µM | Human | In vitro biochemical assay | [10] |

| IC₅₀ | Organic Cation Transporter 2 (OCTN2) | 62 µM | Human | In vitro cellular uptake assay | [10] |

Note: BBOX is another designation for GBBH.

Pharmacokinetics

The pharmacokinetic profile of meldonium is characterized by rapid absorption and a notably long elimination half-life, which suggests extensive tissue distribution and slow release.[11] Pharmacokinetic parameters can vary depending on the dosage and duration of treatment.[9]

| Parameter | Single Dose (500 mg, oral) | Multiple Dose (500 mg BID, 4 weeks) | Route of Admin. | Population | Reference |

| Tₘₐₓ (h) | ~1.0 - 2.0 | Not specified | Oral | Healthy Volunteers | [12] |

| Cₘₐₓ (ng/mL) | Varies by study | Not specified | Oral | Healthy Volunteers | [11] |

| AUC (µg·h/mL) | 46 - 60 (after 500 mg IV) | Not specified | IV | Healthy Volunteers | [13] |

| t₁/₂ (h) | 3.6 - 15.3 | Can extend to months | Oral | Healthy Volunteers | [11][12] |

| Clearance (CL/F) | 9.3 - 10.8 L/h (after 500 mg IV) | Reduced with multiple doses | IV | Healthy Volunteers | [13] |

Note: Pharmacokinetic values for meldonium show significant inter-study variability. The long elimination half-life is a critical consideration in both therapeutic and anti-doping contexts.

Experimental Protocols

Protocol for Quantification of Meldonium in Human Plasma by LC-MS/MS

This protocol provides a general methodology for the determination of meldonium concentrations in human plasma, a critical procedure for pharmacokinetic studies.

Objective: To quantify the concentration of meldonium in human plasma samples.

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5]

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., Meldonium-D3).[14]

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.[15]

-

-

Chromatographic Conditions (UPLC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used due to the polar nature of meldonium (e.g., UPLC BEH HILIC).[3]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.08% formic acid in 30mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[3]

-

Flow Rate: Approximately 0.4 mL/min.[6]

-

Injection Volume: 5-10 µL.[6]

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Meldonium: m/z 147.2 → 58.0.[3]

-

MRM Transition for Internal Standard (Meldonium-D3): m/z 150.2 → 61.0.

-

-

Quantification:

-

A calibration curve is constructed using known concentrations of meldonium spiked into blank plasma.

-

The concentration of meldonium in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental Workflow Diagram

Protocol for GBBH Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of meldonium on its primary enzyme target, GBBH.

Objective: To measure the IC₅₀ value of meldonium for the inhibition of recombinant human GBBH.

Methodology: In vitro enzymatic assay measuring the formation of L-carnitine.[16]

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 20 mM potassium phosphate, pH 7.0, 20 mM potassium chloride).[16]

-

The reaction mixture should contain the following components:

-

Substrate: Gamma-butyrobetaine (GBB) (e.g., 200 µM).[16]

-

Co-factors: 2-oxoglutarate (e.g., 3 mM), ferrous ammonium sulfate (B86663) (e.g., 0.25 mM), sodium ascorbate (B8700270) (e.g., 10 mM).[16]

-

Enzyme: Recombinant human GBBH (e.g., 0.6 µg).[16]

-

Catalase (to remove H₂O₂).[16]

-

-

-

Inhibition Assay:

-

Prepare a series of dilutions of meldonium phosphate.

-

In a 96-well plate, pre-incubate the reaction mixture with the various concentrations of meldonium (or vehicle control) for 15 minutes.[16]

-

Initiate the enzymatic reaction by adding the substrate (GBB).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., an equal volume of acetonitrile or perchloric acid).

-

-

Detection of L-carnitine:

-

The amount of L-carnitine produced is quantified using a sensitive analytical method, such as LC-MS/MS.

-

The LC-MS/MS method would be optimized for the detection of L-carnitine and its corresponding internal standard.

-

-

Data Analysis:

-

Calculate the percentage of GBBH inhibition for each meldonium concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the meldonium concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound exerts its pharmacological effects primarily through the inhibition of GBBH and the OCTN2 transporter, leading to a reduction in L-carnitine levels and a subsequent shift in cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glycolysis. This mechanism underlies its use as an anti-ischemic agent. Its pharmacokinetic profile is notable for a long elimination half-life. The detailed protocols and compiled data within this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential and pharmacological properties of meldonium and related metabolic modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Meldonium determination in milk and meat through UHPLC-HRMS [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Meldonium hydrate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]

- 7. researchgate.net [researchgate.net]

- 8. Carnitine and γ-Butyrobetaine Stimulate Elimination of Meldonium due to Competition for OCTN2-mediated Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Meldonium long-term excretion period and pharmacokinetics in blood and urine of healthy athlete volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Insights into the pharmacodynamics and pharmacokinetics of meldonium after exposure to acute high altitude - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mildronate (Meldonium) in professional sports – monitoring doping control urine samples using hydrophilic interaction liquid chromatography – high resolution/high accuracy mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. The Discovery of Highly Potent THP Derivatives as OCTN2 Inhibitors: From Structure-Based Virtual Screening to In Vivo Biological Activity [mdpi.com]

The Effect of Meldonium Phosphate on the Carnitine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meldonium, a structural analog of gamma-butyrobetaine (GBB), primarily exerts its pharmacological effects by competitively inhibiting gamma-butyrobetaine dioxygenase (GBBD), the terminal enzyme in the L-carnitine biosynthesis pathway. This inhibition leads to a significant reduction in systemic L-carnitine levels and a concurrent accumulation of its precursor, GBB. As L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, its depletion forces a metabolic shift from fatty acid oxidation to glycolysis for energy production. This guide provides an in-depth review of the mechanism of action of meldonium, quantitative data on its effects on carnitine and GBB levels, detailed experimental protocols for studying these effects, and visual representations of the involved pathways and workflows.

Mechanism of Action

Meldonium's primary mechanism of action is the competitive inhibition of gamma-butyrobetaine dioxygenase (GBBD), also known as gamma-butyrobetaine hydroxylase (BBOX)[1]. GBBD is a non-heme iron-containing enzyme that catalyzes the stereospecific hydroxylation of GBB to form L-carnitine[2]. As a structural analog of GBB, meldonium binds to the active site of GBBD, preventing the binding of the natural substrate and thereby inhibiting the synthesis of L-carnitine[1][3]. This leads to two primary metabolic consequences:

-

Decreased L-carnitine concentrations: The inhibition of GBBD directly reduces the endogenous synthesis of L-carnitine. L-carnitine is crucial for the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle system. A reduction in L-carnitine levels, therefore, impairs fatty acid oxidation.

-

Increased Gamma-Butyrobetaine (GBB) concentrations: As the substrate for GBBD, GBB accumulates in various tissues and plasma when the enzyme is inhibited by meldonium[4].

This metabolic shift is believed to be the basis for meldonium's therapeutic effects in conditions of ischemia, as glycolysis is a more oxygen-efficient pathway for ATP production compared to fatty acid oxidation[2].

Quantitative Data

The administration of meldonium leads to measurable changes in the concentrations of key metabolites in the carnitine biosynthesis pathway. The following tables summarize the quantitative data from various preclinical and clinical studies.

Table 1: In Vitro Inhibition of Gamma-Butyrobetaine Dioxygenase (GBBD) by Meldonium

| Parameter | Value | Species/Enzyme Source | Reference |

| IC50 | 62 µM | Not specified | [3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Effect of Meldonium on L-Carnitine Levels

| Species | Tissue/Fluid | Dosage | Duration | % Decrease in L-Carnitine | Reference |

| Human | Plasma | 500 mg, twice daily | 4 weeks | 18% | [5] |

| Rat | Heart | 100 mg/kg/day | 2 weeks | 75% | [6] |

| Rat | Heart | 100 mg/kg/day | 28 days | Not specified, significant decrease | [4] |

| Rat | Plasma | 100 mg/kg/day | 2 weeks | ~60% | [7] |

| Rat | Muscle (soleus) | 0.8 g/kg/day | 10 days | 90% (free carnitine) | [8] |

| Rat | Muscle (soleus) | 0.8 g/kg/day | 10 days | 80% (total carnitine) | [8] |

| Rat | Liver | 300 mg/kg/day | 4 weeks | Significant decrease | [9] |

Table 3: Effect of Meldonium on Gamma-Butyrobetaine (GBB) Levels

| Species | Tissue/Fluid | Dosage | Duration | Fold Increase in GBB | Reference |

| Human | Plasma | 500 mg, twice daily | 4 weeks | ~2-fold | [5] |

| Rat | Heart | 100 mg/kg/day | 28 days | ~7-fold | [4] |

| Rat | Plasma | 100 mg/kg/day | 28 days | ~5-fold | [4] |

| Rat | Brain | 100 mg/kg/day | 28 days | ~5-fold | [4] |

Experimental Protocols

In Vitro Gamma-Butyrobetaine Dioxygenase (GBBD) Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing the inhibitory potential of compounds like meldonium on GBBD activity.

1. Reagents and Buffers:

-

Recombinant human GBBD

-

Gamma-Butyrobetaine (GBB) substrate

-

Meldonium phosphate (B84403) (or other inhibitor)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

Cofactors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), 2-oxoglutarate, L-ascorbic acid

-

Quenching solution: e.g., Acetonitrile (B52724) with an internal standard

-

Detection system: LC-MS/MS

2. Procedure:

-

Prepare a stock solution of meldonium phosphate in an appropriate solvent (e.g., water).

-

Prepare serial dilutions of meldonium to be tested.

-

In a microcentrifuge tube or a 96-well plate, combine the assay buffer, Fe(II), 2-oxoglutarate, and L-ascorbic acid.

-

Add the desired concentration of meldonium or vehicle control.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the GBB substrate and the recombinant GBBD enzyme.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard like D9-L-carnitine).

-

Centrifuge the samples to precipitate the enzyme and other proteins.

-

Analyze the supernatant for the formation of L-carnitine using a validated LC-MS/MS method.

-

Calculate the rate of L-carnitine formation and determine the IC50 value of meldonium by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Carnitine, GBB, and Meldonium in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of meldonium and key metabolites in plasma and tissue samples.

1. Sample Preparation (from Plasma):

-

To a 100 µL aliquot of plasma, add 300-400 µL of a protein precipitation solvent (e.g., cold acetonitrile or methanol) containing a mixture of deuterated internal standards (e.g., D9-L-carnitine, D3-GBB, D6-meldonium).

-

Vortex the mixture vigorously for 30-60 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

2. Sample Preparation (from Tissue):

-

Accurately weigh a portion of the frozen tissue (e.g., 50-100 mg).

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) or solvent on ice.

-

Perform protein precipitation as described for plasma samples.

-

Follow the subsequent steps of centrifugation and supernatant collection.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of these polar compounds.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase (e.g., to 50% A) is typically employed.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

Example Transitions:

-

L-Carnitine: m/z 162 -> 103

-

GBB: m/z 146 -> 87

-

Meldonium: m/z 147 -> 58

-

(Note: These transitions should be optimized for the specific instrument used).

-

-

-

Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a matrix-matched solution.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Carnitine biosynthesis pathway and the inhibitory action of meldonium.

Caption: Mechanism of meldonium's effect on carnitine metabolism.

Caption: Workflow for metabolite quantification by LC-MS/MS.

References

- 1. Meldonium Supplementation in Professional Athletes: Career Destroyer or Lifesaver? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Meldonium hydrate? [synapse.patsnap.com]

- 3. Meldonium - Wikipedia [en.wikipedia.org]

- 4. Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bjsm.bmj.com [bjsm.bmj.com]

- 6. Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Muscle carnitine availability plays a central role in regulating fuel metabolism in the rodent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of meldonium on the acute ischemia/reperfusion liver injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Meldonium Phosphate in Preclinical Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meldonium phosphate (B84403), a compound known for its modulation of cellular energy metabolism, has demonstrated significant neuroprotective potential across a range of preclinical models of neurological injury and disease. This technical guide synthesizes the current preclinical evidence, detailing the experimental protocols, quantitative outcomes, and underlying molecular mechanisms. The data presented herein underscore Meldonium's multifaceted neuroprotective actions, including mitochondrial stabilization, reduction of oxidative stress, and modulation of key signaling pathways, positioning it as a compelling candidate for further investigation in the context of neurodegenerative disorders and acute brain injury.

Core Mechanisms of Neuroprotection

Preclinical research has elucidated several key mechanisms through which Meldonium phosphate exerts its neuroprotective effects. The primary mechanism involves a shift in cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient process of glycolysis.[1][2][3] This is particularly beneficial in ischemic conditions where oxygen supply is limited.[3] By inhibiting the enzyme gamma-butyrobetaine hydroxylase, Meldonium decreases the biosynthesis of L-carnitine, which is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation.[1][2] This action prevents the accumulation of cytotoxic intermediates of fatty acid oxidation and reduces oxidative stress.[1][2]

Beyond its metabolic influence, Meldonium has been shown to directly protect mitochondria, enhancing their morphology, antioxidant capacity, and ATP production.[4][5][6][7] Furthermore, it activates the pro-survival Akt/GSK-3β signaling pathway, which plays a crucial role in inhibiting mitochondria-dependent apoptosis.[4][5][6] The compound also exhibits anti-inflammatory and anti-apoptotic properties, further contributing to neuronal survival in various injury models.[2][8][9][10][11]

Preclinical Models and Efficacy Data

This compound has been evaluated in several well-established animal models of neurological damage. The following sections detail the experimental protocols and summarize the quantitative findings.

Cerebral Ischemia-Reperfusion Injury (CIRI)

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used technique to mimic the effects of ischemic stroke in rodents.

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Anesthesia is induced and maintained using agents such as isoflurane (B1672236) or a combination of ketamine and xylazine.

-

Surgical Procedure:

-

A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and transected.

-

A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).

-

Occlusion is typically maintained for a period of 90 to 120 minutes.

-

-

Reperfusion: The monofilament is withdrawn to allow blood flow to resume.

-

Meldonium Administration: this compound is typically administered intraperitoneally (i.p.) or orally at various doses (e.g., 50, 100, 200 mg/kg) either as a pretreatment before MCAO or during the reperfusion phase.[5]

-

Outcome Measures: Neurological deficit scores, infarct volume (measured by TTC staining), and motor function tests (e.g., rotarod test) are assessed at 24 to 72 hours post-reperfusion.[4][5] Histopathological analysis, TUNEL staining for apoptosis, and biochemical assays for oxidative stress markers are also performed on brain tissue.[4][5]

| Parameter | Control (MCAO) | Meldonium-Treated (MCAO) | Fold Change/Percentage Improvement | Reference |

| Infarct Volume (%) | High | Significantly Reduced | Varies with dose | [4][5][6] |

| Neurological Deficit Score | High | Significantly Improved | Varies with dose | [4][5][6] |

| Motor Function (Rotarod) | Impaired | Significantly Improved | Varies with dose | [4][5] |

| Neuronal Apoptosis | Increased | Significantly Inhibited | Varies with dose | [4][5][6] |

| SOD Activity (Cortex) | Decreased | Significantly Increased | - | [4] |

| T-AOC Activity (Cortex) | Decreased | Significantly Increased | - | [4] |

| GSH Content (Cortex) | Decreased | Significantly Increased | - | [4] |

| MDA Content (Cortex) | Increased | Significantly Decreased | - | [4] |

| ATP Production (in vitro) | Decreased | Protected | - | [4] |

Sepsis-Associated Encephalopathy (SAE)

Sepsis-associated encephalopathy is modeled in rodents through the administration of bacterial components or by inducing polymicrobial infection.

-

Animal Model: Adult male Wistar rats are often used.

-

Sepsis Induction:

-

FIP Model: A fecal slurry is prepared from healthy donor rats and injected intraperitoneally to induce polymicrobial sepsis.

-

LPS Model: Lipopolysaccharide from E. coli is injected intraperitoneally to induce a systemic inflammatory response.

-

-

Meldonium Pretreatment: Meldonium is administered for a period of four weeks prior to the induction of sepsis.[2][8][12]

-

Outcome Measures: Markers of brain injury are assessed at 8 hours post-sepsis induction. These include reflex scores, brain water content (dry to wet brain mass ratio), and biochemical markers of oxidative stress and inflammation in different brain regions (cerebellum, medulla oblongata, prefrontal cortex).[2][8]

| Parameter (Brain Region) | Sepsis Model | Sepsis Only | Meldonium Pretreatment | Effect of Meldonium | Reference |

| Prooxidant-Antioxidant Balance (PAB) | FIP & LPS | Altered | Prevented Alterations (Region-specific) | Protective | [2][8] |

| Advanced Oxidation Protein Products (AOPP) | FIP & LPS | Altered | Prevented Alterations (Region-specific) | Protective | [2][8] |

| Lipid Peroxidation (LPO) | FIP & LPS | Altered | Prevented Alterations (Region-specific) | Protective | [2][8] |

| Phosphatidylcholine/Lysophosphatidylcholine Ratio | FIP & LPS | Altered | Preserved | Protective | [2][8] |

| Haptoglobin Protein Content | FIP | Altered | Preserved (Cerebellum, Medulla Oblongata) | Protective | [2][8] |

| CD73 Activity | FIP & LPS | Altered | Preserved (Region-specific) | Protective | [2][8][12] |

Traumatic Brain Injury (TBI)

The weight-drop model is a common method to induce a contusive traumatic brain injury in rodents.

-

Animal Model: Adult male rats are utilized.

-

Anesthesia: Animals are anesthetized prior to the injury.

-

Injury Induction: A weight is dropped from a specific height onto the exposed skull or a closed-head impactor, causing a focal contusion.

-

Meldonium Administration: Meldonium (e.g., 100 mg/kg) is administered intraperitoneally following the induction of TBI.[11]

-

Outcome Measures: At 24 hours post-injury, the forebrain is assessed for markers of inflammation (myeloperoxidase activity), apoptosis (caspase-3 activity), and oxidative stress (superoxide dismutase levels, chemiluminescence).[11] Histopathological evaluation of the cerebral cortex is also performed.[11]

| Parameter | Vehicle-Treated TBI | Meldonium-Treated TBI | Effect of Meldonium | Reference |

| Myeloperoxidase (MPO) Activity | Increased | Suppressed | Anti-inflammatory | [11] |

| Caspase-3 Activity | Increased | Suppressed | Anti-apoptotic | [11] |

| Luminol & Lucigenin Levels | Increased | Decreased | Antioxidant | [11] |

| Superoxide Dismutase (SOD) Activity | Decreased | Reversed Decrease | Antioxidant | [11] |

| Histopathological Damage | Severe | Lesser Damage | Neuroprotective | [11] |

Hypobaric Hypoxia-Induced Brain Injury

This model simulates the effects of high-altitude sickness on the brain.

-

In Vivo Model: Mice are placed in a hypobaric chamber to simulate high-altitude conditions.

-

In Vitro Model: Primary hippocampal neurons are cultured under low oxygen conditions (oxygen-glucose deprivation/reperfusion - OGD/R).[4]

-

Meldonium Administration: Meldonium is administered as a pretreatment before exposure to hypoxia.[13]

-

Outcome Measures: Survival rates, neuronal pathological damage, cerebral blood flow, and markers of mitochondrial damage and oxidative stress are evaluated.[13]

| Parameter | Hypoxia Control | Meldonium Pretreatment | Effect of Meldonium | Reference |

| Neuronal Pathological Damage | Present | Attenuated | Neuroprotective | [13] |

| Mitochondrial Damage | Present | Ameliorated | Protective | [13] |

| Oxidative Stress (MDA, Hydroxyl Radicals, ROS) | Increased | Significantly Reduced | Antioxidant | [13] |

| Antioxidant Enzymes (GSH-Px, SOD) | Decreased | Increased Activity | Antioxidant | [13] |

| ATP Production | Decreased | Promoted | Energy Optimization | [13] |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Meldonium are mediated by complex signaling cascades and can be investigated through structured experimental workflows.

Meldonium's Neuroprotective Signaling Pathway

The Akt/GSK-3β pathway is a central mediator of Meldonium's anti-apoptotic effects in the context of cerebral ischemia-reperfusion injury.

Caption: Meldonium activates the Akt/GSK-3β pathway to inhibit apoptosis.

Experimental Workflow for Preclinical Neuroprotection Studies

A typical workflow for evaluating the neuroprotective effects of a compound like Meldonium involves a series of in vivo and in vitro experiments.

References

- 1. Unlocking the Potential of Meldonium: From Performance Enhancement to Therapeutic Insights | MDPI [mdpi.com]

- 2. Frontiers | Region-specific neuroprotective effects of meldonium pretreatment in two models of sepsis-associated encephalopathy [frontiersin.org]

- 3. The Effects of Meldonium on the Renal Acute Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meldonium, as a potential neuroprotective agent, promotes neuronal survival by protecting mitochondria in cerebral ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Meldonium, as a potential neuroprotective agent, promotes neuronal survival by protecting mitochondria in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Region-specific neuroprotective effects of meldonium pretreatment in two models of sepsis-associated encephalopathy [frontiersin.org]

- 9. [Meldonium: current and emerging therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effects of a Meldonium Pre-Treatment on the Course of the Faecal-Induced Sepsis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of mildronate in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Region-specific neuroprotective effects of meldonium pretreatment in two models of sepsis-associated encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel energy optimizer, meldonium, rapidly restores acute hypobaric hypoxia-induced brain injury by targeting phosphoglycerate kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Cardioprotective Mechanisms of Meldonium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldonium phosphate (B84403) is a clinically utilized cardioprotective agent with a primary mechanism centered on the modulation of cardiac energy metabolism. By inhibiting the biosynthesis of L-carnitine, Meldonium orchestrates a metabolic shift from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation. This guide provides an in-depth technical overview of the core cardioprotective properties of Meldonium phosphate, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing comprehensive experimental protocols for the investigation of its effects. Furthermore, this document includes visualizations of the principal signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action: A Metabolic Shift

The cardioprotective effects of this compound are primarily attributed to its ability to lower the intracellular concentration of L-carnitine in cardiomyocytes.[1][2] L-carnitine is an essential cofactor for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA for the Krebs cycle.[1] In ischemic conditions, the reliance on fatty acid oxidation can be detrimental due to its higher oxygen consumption compared to glucose oxidation.

Meldonium acts as a structural analog of gamma-butyrobetaine (GBB), the immediate precursor of L-carnitine. Its primary targets are:

-

Gamma-butyrobetaine hydroxylase (GBB): Meldonium competitively inhibits this enzyme, which is responsible for the final step in L-carnitine biosynthesis.[3][4]

-

Organic Cation Transporter 2 (OCTN2): Meldonium also inhibits this transporter, which is responsible for the uptake of L-carnitine into cells.[4]

This dual inhibition leads to a significant reduction in intracellular L-carnitine levels.[2][5][6] The depletion of L-carnitine restricts the transport of fatty acids into the mitochondria, thereby downregulating fatty acid β-oxidation.[1] To compensate for the reduced energy production from fats, cardiomyocytes upregulate glucose metabolism, a more oxygen-efficient pathway for ATP production.[3][7] This metabolic switch is particularly beneficial during myocardial ischemia, where oxygen supply is limited.

Signaling Pathway: Meldonium's Impact on Cardiac Energy Metabolism

Caption: Meldonium inhibits L-carnitine synthesis and uptake, shifting metabolism from fatty acid to glucose oxidation.

Quantitative Data on Cardioprotective Effects

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of this compound.

Table 1: Effects on Cardiac Metabolism

| Parameter | Model | Treatment | Result | Reference |

| Pyruvate (B1213749) Dehydrogenase (PDH) Flux | Diabetic Rats | Meldonium (100 mg/kg/day for 3 weeks) | 3.1-fold increase vs. untreated diabetic rats | [7][8][9] |

| Control Rats | Meldonium (100 mg/kg/day for 3 weeks) | 1.2-fold increase vs. untreated control rats | [7][8][9] | |

| Acetylcarnitine Levels | Diabetic and Control Rats | Meldonium (100 mg/kg/day for 3 weeks) | 2.1-fold reduction in both groups | [7][9] |

| L-Carnitine Concentration (Heart Tissue) | Rats | Meldonium (100 mg/kg for 14 days) | 69% decrease | [6] |

| L-Carnitine Concentration (Plasma) | Healthy Volunteers | Meldonium (500 mg twice daily for 4 weeks) | 18% decrease | [2] |

| Gamma-Butyrobetaine (GBB) Concentration (Heart Tissue) | Rats | Meldonium (100 mg/kg for 14 days) | 6-fold increase | [6] |

| CPT-I-dependent Mitochondrial Respiration | Rats | Meldonium (100 mg/kg for 14 days) | 27% decrease | [6] |

| Insulin-Stimulated Glucose Uptake (Heart) | Mice | Meldonium (200 mg/kg/day for 20 days) | 35% increase | [10] |

Table 2: Effects on Cardiac Function and Ischemia-Reperfusion Injury

| Parameter | Model | Treatment | Result | Reference |

| Myocardial Infarct Size | Rats (Ischemia-Reperfusion) | Meldonium (100 mg/kg for 14 days) | Significant reduction | [6] |

| Rate Pressure Product (Post-Ischemia) | Diabetic Rats (Isolated Heart) | Meldonium (100 mg/kg/day for 3 weeks) | 1.5-fold increase vs. untreated diabetic rats | [8] |

| Control Rats (Isolated Heart) | Meldonium (100 mg/kg/day for 3 weeks) | 1.3-fold increase vs. untreated control rats | [8] | |

| Right Ventricular Fractional Area Change (RVFAC) | Rats (Pulmonary Hypertension) | Meldonium | 40% increase vs. untreated | [11] |

| Left Ventricular Ejection Fraction (LVEF) | Mice (Inflammation-induced Dysfunction) | Meldonium | Prevented a 27% decrease | [11] |

Table 3: Clinical Efficacy in Stable Angina

| Parameter | Population | Treatment | Result | Reference |

| Total Exercise Time | Patients with Stable Angina | Meldonium (1000 mg/day) + Standard Therapy | 35.18 ± 53.29 seconds increase (p=0.002 vs. placebo) | [12][13][14] |

| Patients with Stable Angina | Placebo + Standard Therapy | -7.10 ± 81.78 seconds change | [12][13][14] | |

| Total Exercise Time | Patients with Stable Angina | Meldonium (1 g/day for 12 months) + Standard Therapy | 55.05 ± 88.01 seconds increase (p < 0.001 vs. placebo) | [15] |

| Patients with Stable Angina | Placebo + Standard Therapy | 0.79 ± 68.21 seconds increase | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Meldonium's cardioprotective properties.

Langendorff Perfused Heart Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the assessment of cardiac function in an isolated heart, free from systemic influences.

Experimental Workflow: Langendorff Perfusion

Caption: Workflow for assessing ischemia-reperfusion injury in a Langendorff-perfused heart.

Methodology:

-

Animal Preparation: Anesthetize the experimental animal (e.g., rat, mouse) and administer heparin to prevent blood clotting.

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Aortic Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus.

-

Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow.

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes), during which baseline hemodynamic parameters (heart rate, left ventricular developed pressure, dP/dt) are recorded.

-

Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Reperfuse the heart with the buffer (with or without Meldonium) for a specified duration (e.g., 120 minutes).

-

Functional Assessment: Continuously monitor and record hemodynamic parameters throughout the experiment.

-

Infarct Size Quantification: At the end of reperfusion, freeze the heart, slice it, and incubate with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This technology allows for the real-time measurement of oxygen consumption rate (OCR) in isolated mitochondria or intact cells, providing insights into mitochondrial function.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from cardiac tissue using differential centrifugation.

-

Seahorse XF Plate Preparation: Adhere isolated mitochondria to the bottom of a Seahorse XF microplate.

-

Assay Medium: Add mitochondrial assay solution containing substrates for complex I (e.g., pyruvate, malate) or complex II (e.g., succinate).

-

Mito Stress Test: Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial respiration:

-

Oligomycin: Inhibits ATP synthase to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

-

Rotenone/Antimycin A: Inhibit complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Seahorse XF software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Quantification of Gene Expression by qPCR

Quantitative polymerase chain reaction (qPCR) is used to measure the expression levels of specific genes of interest.

Methodology:

-

RNA Extraction: Isolate total RNA from cardiac tissue or cardiomyocytes using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Thermal Cycling: Perform the qPCR in a real-time PCR instrument, which cycles through denaturation, annealing, and extension steps to amplify the target DNA.

-

Data Analysis: The instrument measures the fluorescence at each cycle. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence exceeds a certain threshold, is used to quantify the initial amount of target mRNA. Gene expression is typically normalized to a stable housekeeping gene.

Analysis of Protein Expression by Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a sample.

Methodology:

-

Protein Extraction: Lyse cardiac tissue or cardiomyocytes in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

-

Quantification: Densitometry is used to quantify the intensity of the protein bands, which is proportional to the amount of protein.

Conclusion

This compound exerts its cardioprotective effects primarily by inducing a metabolic shift from fatty acid oxidation to glucose oxidation. This is achieved through the inhibition of L-carnitine biosynthesis and transport. The resulting increase in the efficiency of oxygen utilization is particularly beneficial in ischemic conditions. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and understand the therapeutic potential of Meldonium in cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cardioprotective effect of mildronate is diminished after co-treatment with L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hyperpolarized magnetic resonance shows that the anti‐ischemic drug meldonium leads to increased flux through pyruvate dehydrogenase in vivo resulting in improved post‐ischemic function in the diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperpolarized magnetic resonance shows that the anti-ischemic drug meldonium leads to increased flux through pyruvate dehydrogenase in vivo resulting in improved post-ischemic function in the diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A dose-dependent improvement in exercise tolerance in patients with stable angina treated with mildronate: a clinical trial "MILSS I" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Meldonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium, a clinically used cardioprotective drug, has garnered significant attention for its metabolic modulating effects. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of its phosphate (B84403) salt, Meldonium Phosphate. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analysis.

Molecular Structure

This compound is the phosphate salt of Meldonium, which is chemically known as 3-(2,2,2-trimethylhydrazinium)propionate. The addition of the phosphate group can improve the compound's stability and solubility characteristics.

A visual representation of the logical relationship between Meldonium and its phosphate salt is provided below.

Structural Details

The key structural identifiers for Meldonium and this compound are summarized in the table below for easy reference.

| Identifier | Meldonium | This compound |

| IUPAC Name | 2-(2-Carboxylato-ethyl)-1,1,1-trimethylhydrazinium | 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazinium phosphate |

| Molecular Formula | C₆H₁₄N₂O₂ | C₆H₁₅N₂O₂·H₂O₄P |

| Molecular Weight | 146.19 g/mol | 244.18 g/mol [1] |

| CAS Number | 76144-81-5 | 839675-63-7 |

| SMILES | C--INVALID-LINK--(C)NCCC(=O)[O-] | C--INVALID-LINK--(C)NCCC(=O)O.OP(=O)(O)[O-][1] |

| InChI | InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3 | InChI=1S/C6H14N2O2.H3O4P/c1-8(2,3)7-5-4-6(9)10;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)[1] |

Chemical Properties

The physicochemical properties of a drug substance are critical for its formulation development, bioavailability, and stability. While much of the publicly available data pertains to Meldonium or its dihydrate form, this section focuses on the known properties of this compound.

| Property | Value |

| pKa | 4.14 (for Meldonium)[2] |

| Melting Point | 87 °C (for Meldonium)[3] |

| Solubility | >40 mg/mL in water at 20 °C (for Meldonium)[3] |

| Appearance | White crystalline powder (for Meldonium) |

| Hygroscopicity | Practically non-hygroscopic |

| Thermal Stability | Increased thermal stability |

Mechanism of Action: Inhibition of Carnitine Biosynthesis

Meldonium's primary mechanism of action involves the inhibition of the carnitine biosynthesis pathway, a critical process for fatty acid metabolism. By acting as a structural analog of gamma-butyrobetaine (GBB), Meldonium competitively inhibits the enzyme gamma-butyrobetaine hydroxylase (GBBH). This inhibition leads to a decrease in the biosynthesis of L-carnitine, which is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation.

The signaling pathway below illustrates the mechanism of action of Meldonium.

This shift in metabolism from fatty acid oxidation to glycolysis is particularly beneficial in ischemic conditions, as glucose oxidation requires less oxygen to produce the same amount of ATP.

Experimental Protocols

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in pharmaceutical formulations and biological matrices. This section details common experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the analysis of Meldonium. A robust method for the determination of Meldonium in tablet dosage forms is outlined below.[4]

Experimental Workflow:

Methodology:

-

Chromatographic Conditions:

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve in the mobile phase to achieve a known concentration.

-

Further dilute as necessary to prepare working standard solutions.

-

-

Sample Solution Preparation:

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

-

Transfer to a volumetric flask and add the mobile phase.

-

Sonicate to dissolve and then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

System Suitability:

-

Perform replicate injections of a standard solution.

-

The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

-

The tailing factor for the Meldonium peak should be less than 2.0.

-

The theoretical plate count should be greater than 2000.

-

Spectrophotometric Determination

A simple and cost-effective spectrophotometric method can also be employed for the quantification of Meldonium in pharmaceutical dosage forms.[5][6]

Methodology:

-

Reagents:

-

p-Chloranil solution

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Prepare a standard stock solution of Meldonium dihydrate in DMF.

-

Prepare sample solutions from the pharmaceutical dosage form in DMF.

-

To an aliquot of the standard or sample solution, add the p-chloranil solution.

-

Heat the mixture in a water bath under controlled temperature and time.

-

Measure the absorbance of the resulting colored product at the wavelength of maximum absorption (around 556 nm) against a reagent blank.[5]

-

-

Validation:

-

The method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.

-

A calibration curve should be constructed by plotting absorbance versus concentration, and the correlation coefficient should be determined.[5]

-

Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of this compound, a compound of significant interest in the pharmaceutical and sports medicine fields. The information on its mechanism of action and the detailed experimental protocols for its analysis offer a valuable resource for researchers and drug development professionals. A thorough understanding of these fundamental characteristics is crucial for the continued investigation and application of this molecule.

References

- 1. GSRS [precision.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Meldonium - Wikipedia [en.wikipedia.org]

- 4. HPLC Method For Analysis Of Meldonium in Mildronate Tablet Dosage Form on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. Development and validation of spectrophotometric method for the determination of meldonium dihydrate in dosage forms | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 6. researchgate.net [researchgate.net]

Modulating Cellular Energy Metabolism: A Technical Guide to the Role of Meldonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldonium phosphate, a structural analogue of gamma-butyrobetaine (GBB), is a metabolic modulator that reconfigures cellular energy production. Primarily, it competitively inhibits gamma-butyrobetaine hydroxylase (GBBH), the enzyme responsible for the final step in carnitine biosynthesis.[1][2] This inhibition leads to a systemic decrease in L-carnitine levels, a crucial molecule for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] Consequently, meldonium effectively curtails fatty acid oxidation and compels a metabolic shift towards glycolysis and glucose oxidation, a more oxygen-efficient pathway for ATP production.[1][2][3] This guide provides a comprehensive overview of the biochemical mechanisms of meldonium, quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: A Shift from Fatty Acids to Glucose

Meldonium's primary pharmacological effect is the strategic limitation of fatty acid oxidation and the concurrent upregulation of glucose metabolism. This is achieved through a multi-target mechanism that converges on the depletion of intracellular L-carnitine.

Inhibition of L-Carnitine Biosynthesis

The cornerstone of meldonium's action is the competitive inhibition of gamma-butyrobetaine hydroxylase (GBBH), a non-heme iron-containing dioxygenase that catalyzes the conversion of GBB to L-carnitine.[1][2] By acting as a substrate mimic, meldonium binds to the active site of GBBH, thereby preventing the synthesis of L-carnitine.[1][4]

Inhibition of Carnitine Transport

Meldonium also impedes the transport of L-carnitine into cells by inhibiting the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5.[1][5][6][7][8] This transporter is responsible for the uptake of L-carnitine in various tissues, including the heart, skeletal muscle, and kidneys.[9] Inhibition of OCTN2 further contributes to the reduction of intracellular L-carnitine pools.

Downstream Metabolic Consequences

The reduction in L-carnitine availability has profound effects on cellular energy metabolism:

-

Reduced Fatty Acid Oxidation: With diminished L-carnitine levels, the transport of long-chain fatty acids into the mitochondrial matrix is significantly impaired. This leads to a decrease in β-oxidation and a reduction in the production of acetyl-CoA from fatty acids.[1]

-

Upregulation of Glucose Metabolism: The decrease in acetyl-CoA from fatty acid oxidation alleviates the inhibition of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme that links glycolysis to the Krebs cycle.[10] This results in an increased flux of pyruvate into the mitochondria and enhanced glucose oxidation.[10][11]

-

Prevention of Lipotoxicity: By limiting the accumulation of cytotoxic long-chain acylcarnitines and other lipid intermediates, meldonium can protect cells from damage, particularly under ischemic conditions.[2][12]

Quantitative Data on Meldonium's Effects

The following tables summarize the key quantitative data regarding the inhibitory and metabolic effects of meldonium.

Table 1: Inhibitory Constants of Meldonium

| Target Enzyme/Transporter | Species | IC50 / Ki | Reference |

| Gamma-Butyrobetaine Hydroxylase (GBBH) | Human (recombinant) | 34-62 µM (IC50) | [5][13] |

| Gamma-Butyrobetaine Hydroxylase (BBOX) | Rat | 26 µM (IC50) | [14] |

| Organic Cation/Carnitine Transporter 2 (OCTN2) | Human | 21 µM (EC50) | [5][13] |

| Organic Cation/Carnitine Transporter 2 (OCTN2) | Rat | 62 µM (IC50) | [14] |

| Carnitine Acetyltransferase (CrAT) | Not Specified | 1.6 mM (Ki) | [15][16] |

| Carnitine Acetyltransferase (CrAT) | Not Specified | 11.39 mM (IC50) | [17] |

Table 2: In Vivo Effects of Meldonium on Metabolites and Enzyme Activity

| Parameter | Species/Model | Treatment | Effect | Reference |

| Plasma L-Carnitine | Healthy Volunteers | 500 mg, twice daily for 4 weeks | 18% decrease | [18] |

| Heart L-Carnitine | Rat | 100 mg/kg for 2 weeks | 75% decrease | [14] |

| Muscle Total Carnitine | Rat | 1.6 g/kg/day for 2 days, then 0.8 g/kg/day | 80% decrease | [19] |

| Plasma Acylcarnitines (Short and Long-chain) | Rat (Diabetic) | 100 mg/kg/day for 3 weeks | Significant decrease | [10] |

| Cardiac Pyruvate Dehydrogenase (PDH) Flux | Rat (Diabetic) | 100 mg/kg/day for 3 weeks | 3.1-fold increase | [10][11] |

| Cardiac Pyruvate Dehydrogenase (PDH) Flux | Rat (Control) | 100 mg/kg/day for 3 weeks | 1.2-fold increase | [10][11] |

| Liver Lactate | Rat (Ischemia/Reperfusion) | Not specified | 30% reduction in I/R-induced increase | [12] |

| Liver Glucose | Rat (Ischemia/Reperfusion) | Not specified | Decrease | [12] |

Signaling Pathways and Experimental Workflows

Diagram 1: Meldonium's Core Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Meldonium hydrate? [synapse.patsnap.com]